methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
- It features a fused pyrano[2,3-f]chromene ring system, a thiazole ring, and an acetylated amino group.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
Methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate: is a complex organic compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through multi-step reactions involving thiazole formation, acetylation, and pyrano[2,3-f]chromene ring closure.
Reaction Conditions: These reactions typically require specific reagents, solvents, and controlled conditions.
Industrial Production: Industrial-scale production methods may involve modifications of existing synthetic pathways or alternative approaches.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) play crucial roles.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and stability.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors) and cellular effects.
Medicine: The compound’s pharmacological properties (e.g., anti-inflammatory, anticancer) are studied.
Industry: It may serve as a precursor for drug development or as a chemical intermediate.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) via hydrogen bonding, π-π stacking, or electrostatic interactions.
- Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Unique Features: Highlight its distinctive structural elements (e.g., pyrano[2,3-f]chromene, thiazole).
Similar Compounds: Other related compounds include methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate, 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano chromen-3-yl)-N-(3,4,5-trimethylbenzoyl)glycine, and more.
Remember that this compound’s detailed synthesis and applications may vary based on ongoing research
Biological Activity
Methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS No. 888027-28-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18O6 with a molecular weight of 318.32 g/mol. It features a complex structure that includes a pyranocoumarin moiety and a thiazole ring, which are known for their diverse biological activities.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyranocoumarins possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Methyl Ester | C. albicans | 8 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Similar compounds have demonstrated strong radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating potential for use as therapeutic agents in oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
- Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
- Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study conducted by Grover et al. (2014) evaluated the antimicrobial efficacy of various pyranocoumarin derivatives against clinical isolates. The results indicated that this compound exhibited comparable activity to standard antibiotics .
Study 2: Antioxidant Potential
In another investigation on antioxidant properties published in the Journal of Medicinal Chemistry (2020), researchers demonstrated that the compound showed significant inhibition of lipid peroxidation in vitro models . This suggests its potential role in preventing oxidative damage in biological systems.
Properties
Molecular Formula |
C23H24N2O7S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H24N2O7S/c1-12-7-19(28)31-21-14-5-6-23(2,3)32-15(14)9-16(20(12)21)30-10-17(26)25-22-24-13(11-33-22)8-18(27)29-4/h7,9,11H,5-6,8,10H2,1-4H3,(H,24,25,26) |
InChI Key |
CKQKDBOWPMLGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=NC(=CS4)CC(=O)OC)(C)C |
Origin of Product |
United States |
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